molecular formula C24H27NO2 B1385497 N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline CAS No. 1040693-70-6

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline

Cat. No.: B1385497
CAS No.: 1040693-70-6
M. Wt: 361.5 g/mol
InChI Key: VLIGLNHMRCCAMB-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenoxyethyl group and a phenethyloxy group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline typically involves a multi-step process:

    Step 1 Synthesis of 2,4-Dimethylphenol: - This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Step 2 Formation of 2,4-Dimethylphenoxyethyl Bromide: - The 2,4-dimethylphenol is reacted with ethylene bromide in the presence of a base like sodium hydroxide to form 2,4-dimethylphenoxyethyl bromide.

    Step 3 Synthesis of 4-(Phenethyloxy)aniline: - This involves the reaction of aniline with phenethyl bromide in the presence of a base such as potassium carbonate.

    Step 4 Coupling Reaction: - Finally, the 2,4-dimethylphenoxyethyl bromide is reacted with 4-(phenethyloxy)aniline in the presence of a base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or phenethyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • 2-Hydroxy-2-methylpropiophenone
  • 4-Methoxyphenethylamine

Comparison

N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline is unique due to its specific structural features, such as the presence of both phenoxyethyl and phenethyloxy groups attached to the aniline core. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenoxy)ethyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-19-8-13-24(20(2)18-19)27-17-15-25-22-9-11-23(12-10-22)26-16-14-21-6-4-3-5-7-21/h3-13,18,25H,14-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIGLNHMRCCAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)OCCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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